molecular formula C18H34N2O B10882873 2,6-Dimethyl-4-[1-(4-methylcyclohexyl)piperidin-4-yl]morpholine

2,6-Dimethyl-4-[1-(4-methylcyclohexyl)piperidin-4-yl]morpholine

Cat. No.: B10882873
M. Wt: 294.5 g/mol
InChI Key: DIKZSWADIHRQBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl-4-[1-(4-methylcyclohexyl)piperidin-4-yl]morpholine is a complex organic compound that features a morpholine ring substituted with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-[1-(4-methylcyclohexyl)piperidin-4-yl]morpholine typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures the consistency and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-[1-(4-methylcyclohexyl)piperidin-4-yl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2,6-Dimethyl-4-[1-(4-methylcyclohexyl)piperidin-4-yl]morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-[1-(4-methylcyclohexyl)piperidin-4-yl]morpholine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethyl-4-[1-(4-methylcyclohexyl)piperidin-4-yl]morpholine is unique due to its combination of a morpholine ring with a substituted piperidine moiety. This structural complexity provides distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C18H34N2O

Molecular Weight

294.5 g/mol

IUPAC Name

2,6-dimethyl-4-[1-(4-methylcyclohexyl)piperidin-4-yl]morpholine

InChI

InChI=1S/C18H34N2O/c1-14-4-6-17(7-5-14)19-10-8-18(9-11-19)20-12-15(2)21-16(3)13-20/h14-18H,4-13H2,1-3H3

InChI Key

DIKZSWADIHRQBQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)N2CCC(CC2)N3CC(OC(C3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.